![molecular formula C14H11F3O3S B2841488 Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate CAS No. 343375-98-4](/img/structure/B2841488.png)
Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C14H11F3O3S and a molecular weight of 316.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H11F3O3S. It contains a thiophene ring (a five-membered ring with one sulfur atom), a benzyl group (C6H5CH2-), and a trifluoromethyl group (CF3) attached to the benzyl group .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate is a compound of interest in pharmaceutical research due to its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules . This compound could be explored for its efficacy in treating various diseases, leveraging the unique properties imparted by the trifluoromethyl group.
Chemical Synthesis
This compound is valuable in synthetic organic chemistry as a building block for more complex molecules. Its structure allows for various functional group modifications, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals . Researchers can utilize it to develop new synthetic pathways and methodologies.
Material Science
In material science, Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate can be used to create novel materials with unique electronic properties. The presence of the trifluoromethyl group can influence the electronic characteristics of materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Electrochemical Applications
The compound’s electrochemical properties make it suitable for use in electrochemical sensors and devices. Its ability to undergo redox reactions can be harnessed in the development of sensors for detecting various analytes. Additionally, its stability and reactivity in electrochemical environments make it a candidate for use in batteries and other energy storage systems .
Catalysis
Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate can serve as a ligand or catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging, improving yields and selectivity. This application is particularly relevant in the field of asymmetric synthesis, where the compound can help produce chiral molecules with high enantiomeric purity .
Agricultural Chemistry
In agricultural chemistry, this compound can be explored for its potential as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective at lower concentrations. Research into its efficacy and safety could lead to the development of new, more efficient agricultural products .
Environmental Science
The compound’s stability and reactivity also make it a candidate for environmental applications, such as the degradation of pollutants. Its ability to participate in redox reactions can be utilized in processes aimed at breaking down harmful substances in the environment, contributing to cleaner and safer ecosystems .
Medicinal Chemistry
In medicinal chemistry, Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate can be investigated for its potential as a lead compound in drug discovery. Its unique chemical structure may interact with biological targets in novel ways, leading to the development of new therapeutic agents for a variety of conditions .
Eigenschaften
IUPAC Name |
methyl 3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3S/c1-19-13(18)12-11(5-6-21-12)20-8-9-3-2-4-10(7-9)14(15,16)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWGGWWMTZUJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

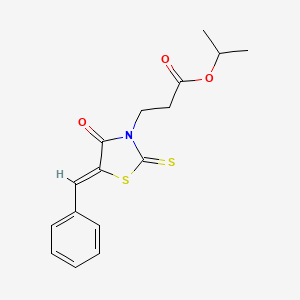
![3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2841406.png)

![1-[(3-Methylphenyl)methyl]benzimidazole](/img/structure/B2841410.png)
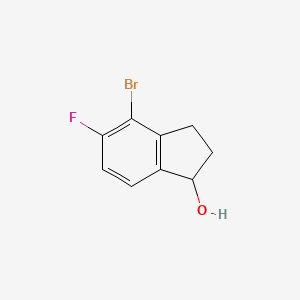
![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)
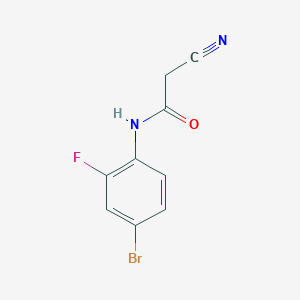
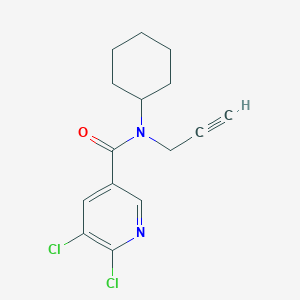
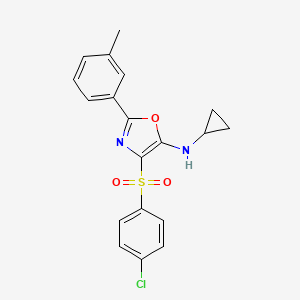
![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841421.png)
![8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)
![N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2841426.png)
![2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2841427.png)
![3-Amino-6-(3,4-dimethoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2841428.png)